Diflorasone diacetate (CAS 33564-31-7) is a highly lipophilic, synthetic fluorinated corticosteroid primarily procured as an active pharmaceutical ingredient (API) for high- to super-high-potency (U.S. Class I and II) topical formulations. Structurally distinguished by its 17,21-diacetate esterification, this compound exhibits exceptional affinity for the glucocorticoid receptor (GR) and optimized stratum corneum penetration. In industrial procurement, it serves as a critical raw material for formulating ointments and creams targeting severe, recalcitrant dermatoses, such as plaque psoriasis, where mid-potency steroids fail. Its extreme hydrophobicity requires specialized delivery vehicles, typically leveraging propylene glycol or high-lipid occlusive bases, to maximize thermodynamic activity and achieve its benchmark super-potent clinical efficacy .
Substituting diflorasone diacetate with other Class I or II corticosteroids, such as standard betamethasone dipropionate or clobetasol propionate, is not a simple one-to-one procurement swap. The specific diacetate esterification of diflorasone dictates a distinct solubility profile—complete insolubility in water paired with high solubility in ethanol and specific lipid bases—that directly controls the API's release kinetics. Formulations engineered for diflorasone diacetate rely on its specific partition coefficient to achieve maximum vasoconstrictor assay (VCA) scores. Swapping the API alters the drug-vehicle thermodynamic balance, often resulting in a failure to achieve the required Class I super-potent blanching response without a complete, costly reformulation of the excipient matrix and re-validation of in vitro release testing (IVRT) [1].
Diflorasone diacetate exhibits an exceptionally high binding affinity for the human glucocorticoid receptor, a primary driver of its super-potent anti-inflammatory classification. In competitive binding assays, diflorasone diacetate demonstrates a pKi of 8.5 (equivalent to a Ki of approximately 2.9 nM). This high intrinsic affinity allows the API to saturate receptors and induce maximal transcription of anti-inflammatory proteins at extremely low formulation concentrations (typically 0.05% w/w), matching or exceeding the receptor engagement efficiency of standard baseline glucocorticoids [1].
| Evidence Dimension | Glucocorticoid Receptor Affinity (pKi) |
| Target Compound Data | Diflorasone diacetate: pKi = 8.5 (Ki ~ 2.9 nM) |
| Comparator Or Baseline | Standard baseline glucocorticoids (e.g., dexamethasone) |
| Quantified Difference | Achieves nanomolar-level receptor saturation (Ki < 3 nM), placing it in the highest tier of topical steroid receptor affinity. |
| Conditions | In vitro competitive receptor binding assay |
High receptor affinity justifies the low 0.05% w/w API loading requirement, reducing total raw material consumption per batch while guaranteeing Class I/II clinical potency.
The clinical and commercial viability of a topical corticosteroid is strictly benchmarked by the Vasoconstrictor Assay (VCA) and subsequent clinical trials. In double-blind clinical evaluations, diflorasone diacetate 0.05% in an optimized ointment vehicle achieves U.S. Class I (super-potent) status. It demonstrates statistically equivalent reductions in lesion severity, erythema, scaling, and induration when compared head-to-head against augmented betamethasone dipropionate 0.05%. This confirms its interchangeability in high-end therapeutic applications without compromising stringent Class I efficacy requirements[1].
| Evidence Dimension | Clinical Efficacy / Lesion Reduction |
| Target Compound Data | Diflorasone diacetate 0.05% ointment |
| Comparator Or Baseline | Betamethasone dipropionate 0.05% ointment |
| Quantified Difference | Statistically equivalent reduction in erythema, scaling, and induration across a 14-day evaluation period. |
| Conditions | 14-day double-blind parallel clinical trial in psoriatic adults |
Achieving validated Class I VCA and clinical performance ensures the API meets regulatory expectations for premium, high-margin topical steroid products.
The diacetate esterification of diflorasone significantly increases its lipophilicity compared to unesterified base steroids, yielding a computed LogP of approximately 2.44 to 3.30 depending on the predictive model. This extreme hydrophobicity (insoluble in water, highly soluble in organic solvents and lipids) makes it highly compatible with heavy, occlusive ointment bases (e.g., vaseline/propylene glycol mixtures). In vitro release testing (IVRT) requires specialized ethanolic or lipid-compatible receptor media (e.g., pH 5.8 phosphate buffer with ethanol) to accurately measure its release, highlighting its strong partitioning into the stratum corneum rather than aqueous environments[1].
| Evidence Dimension | Partition Coefficient (LogP) and Solubility |
| Target Compound Data | Diflorasone diacetate: LogP ~ 2.44 - 3.30; Water insoluble. |
| Comparator Or Baseline | Unesterified hydrophilic corticosteroids |
| Quantified Difference | Highly elevated lipophilicity requiring >50% organic/ethanolic receptor media for IVRT dissolution. |
| Conditions | In silico LogP computation and In Vitro Release Testing (IVRT) method development |
The specific LogP profile dictates excipient selection, meaning procurement teams must pair this API with specific lipophilic solvents to ensure proper formulation stability and drug delivery.
Directly supported by its high VCA scores and extreme lipophilicity, diflorasone diacetate is the optimal API choice for manufacturing 0.05% w/w occlusive ointments. It is specifically procured for dermatological products targeting severe, recalcitrant plaque psoriasis where maximum stratum corneum penetration is required[1].
Due to its specific solubility profile, diflorasone diacetate is highly suited for Class II high-potency cream formulations where the API is solubilized in a propylene glycol matrix. This enhances thermodynamic activity and percutaneous absorption without the greasiness of a traditional ointment [1].
Because of its water insolubility and high LogP, diflorasone diacetate serves as a benchmark lipophilic compound in analytical laboratories. It is used to develop and validate novel IVRT methodologies for hydrophobic drugs using USP Apparatus 3 (reciprocating cylinder) and specialized ethanolic receptor media [1].
Irritant;Health Hazard